Superior 5‑HT₂A Subtype Selectivity Compared to the Industry Standard Agonist DOI
NBOH-2C-CN demonstrates a functional selectivity ratio for 5‑HT₂A over 5‑HT₂C ranging from 30‑fold to 180‑fold, as measured by Δlog(Rmax/EC50) values in inositol phosphate and intracellular Ca²⁺ mobilization assays [1]. In contrast, the widely used reference agonist (±)-DOI exhibits minimal selectivity, with a 5‑HT₂A/5‑HT₂C affinity ratio of approximately 1‑3 [2]. This stark difference in subtype discrimination directly impacts the interpretation of behavioral and cellular studies, where 5‑HT₂C activation can be a significant confounding factor.
| Evidence Dimension | 5‑HT₂A/5‑HT₂C functional selectivity |
|---|---|
| Target Compound Data | 30‑fold to 180‑fold (Δlog(Rmax/EC50) ratio) |
| Comparator Or Baseline | (±)-DOI: 1‑fold to 3‑fold (Ki ratio) |
| Quantified Difference | 10‑fold to 180‑fold greater selectivity |
| Conditions | Inositol phosphate accumulation and intracellular Ca²⁺ mobilization assays in recombinant human 5‑HT₂A and 5‑HT₂C receptor‑expressing cells |
Why This Matters
This level of selectivity is essential for attributing observed physiological or behavioral effects specifically to 5‑HT₂A receptor activation, a critical requirement for target validation studies.
- [1] Jensen AA, et al. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of 25CN-NBOH, a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. J Pharmacol Exp Ther. 2017;361(3):441-453. View Source
- [2] Porter RH, et al. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Br J Pharmacol. 1999;128(1):13-20. View Source
